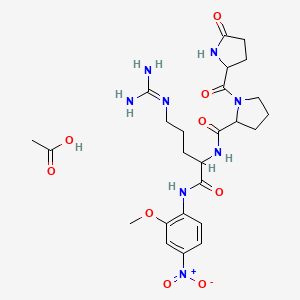

pGlu-Pro-Arg-MNA monoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H36N8O9 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4) |

InChI Key |

NPFQYEIMISHQDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

pGlu-Pro-Arg-MNA Monoacetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, pGlu-Pro-Arg-MNA monoacetate is a valuable tool in the study of coagulation and related enzymatic pathways. This synthetic chromogenic substrate provides a reliable method for the quantitative determination of key serine proteases, primarily Activated Protein C (APC) and, to a lesser extent, thrombin.

This in-depth guide details the chemical properties, mechanism of action, and experimental applications of this compound, providing the necessary information for its effective use in a laboratory setting.

Core Compound Specifications

This compound is a peptide-based molecule that, upon cleavage by a target enzyme, releases a chromophore that can be quantified spectrophotometrically.

| Property | Value | Reference |

| Chemical Name | Pyroglutamyl-Prolyl-Arginine-4-methoxy-2-naphthylamide monoacetate | |

| Molecular Formula | C25H36N8O8 | |

| Molecular Weight | 592.60 g/mol | [1] |

| CAS Number | 2070009-26-4 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C to -80°C, protected from moisture. | [1] |

Mechanism of Action: Chromogenic Substrate Activity

The fundamental principle behind this compound lies in its function as a chromogenic substrate. The peptide sequence, pGlu-Pro-Arg, is specifically designed to be recognized and cleaved by certain serine proteases. The C-terminal 4-methoxy-2-naphthylamine (B556539) (MNA) is the chromogenic reporter group.

In its intact form, the substrate is colorless. However, when an enzyme such as Activated Protein C (APC) is present, it hydrolyzes the amide bond between the arginine residue and the MNA group. This releases the free MNA, which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically 405 nm. The rate of MNA release is directly proportional to the activity of the enzyme in the sample.

Primary Application: Activated Protein C (APC) Activity Assay

The most prominent application of this compound is in the chromogenic assay for determining the functional activity of Protein C. Protein C is a vitamin K-dependent zymogen that, when activated, plays a crucial role in the downregulation of coagulation.[2]

The Anticoagulation Pathway and the Role of Protein C

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. To prevent excessive clotting, the body has several regulatory mechanisms, including the Protein C anticoagulant pathway.

// Nodes Thrombin [label="Thrombin (IIa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thrombomodulin [label="Thrombomodulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinC [label="Protein C", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Activated Protein C (APC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinS [label="Protein S\n(Cofactor)", fillcolor="#FBBC05", fontcolor="#202124"]; FactorVa [label="Factor Va", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorVIIIa [label="Factor VIIIa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorVi [label="Factor Vi (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FactorVIIIi [label="Factor VIIIi (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clotting [label="Pro-coagulant\nActivity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Thrombin -> ProteinC [label="activates", color="#202124"]; Thrombomodulin -> ProteinC [label="enhances activation", style=dashed, color="#202124"]; ProteinC -> APC [color="#202124"]; APC -> FactorVa [label="inactivates", color="#202124"]; APC -> FactorVIIIa [label="inactivates", color="#202124"]; ProteinS -> APC [label="cofactor for", style=dashed, color="#202124"]; FactorVa -> FactorVi [color="#202124"]; FactorVIIIa -> FactorVIIIi [color="#202124"]; FactorVa -> Clotting [label="promotes", color="#202124"]; FactorVIIIa -> Clotting [label="promotes", color="#202124"]; } caption: "The Protein C Anticoagulant Pathway."

Experimental Protocol: Chromogenic APC Activity Assay

This protocol provides a general framework for a chromogenic APC activity assay using this compound. Optimization may be required depending on the specific experimental conditions and sample type.

Materials:

-

This compound

-

Protein C activator (e.g., Protac® from Agkistrodon contortrix venom)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

-

Patient or sample plasma (citrated, platelet-poor)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile, deionized water. Further dilution to the working concentration should be done in the assay buffer.

-

Reconstitute the Protein C activator according to the manufacturer's instructions.

-

Prepare the assay buffer.

-

-

Assay Workflow:

-

In a 96-well microplate, add a specific volume of the sample plasma.

-

Add the Protein C activator to each well to initiate the activation of Protein C to APC.

-

Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for complete activation.

-

Add the this compound solution to each well to start the chromogenic reaction.

-

Immediately place the microplate in a reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic reading). The rate of absorbance change (ΔA/min) is proportional to the APC activity.

-

// Nodes Plasma [label="1. Add Sample Plasma\nto Microplate Well", fillcolor="#FFFFFF", fontcolor="#202124"]; Activator [label="2. Add Protein C Activator\n(e.g., Protac®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="3. Incubate at 37°C\n(e.g., 5 min)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="4. Add pGlu-Pro-Arg-MNA\nmonoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="5. Kinetic Reading at 405 nm\nin a Microplate Reader", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plasma -> Activator [color="#202124"]; Activator -> Incubate1 [color="#202124"]; Incubate1 -> Substrate [color="#202124"]; Substrate -> Read [color="#202124"]; } caption: "Experimental Workflow for APC Activity Assay."

Data Analysis:

The activity of APC in the sample is calculated based on the rate of the reaction. A standard curve can be generated using a series of dilutions of a plasma calibrator with known Protein C activity. The activity of the unknown samples is then interpolated from this standard curve.

Secondary Application: Thrombin Activity Assay

While primarily used for APC, this compound can also serve as a substrate for thrombin, another key serine protease in the coagulation cascade. The experimental principle is similar to the APC assay, where thrombin in a sample will cleave the substrate, releasing the MNA chromophore.

For a thrombin activity assay, a specific thrombin inhibitor should be used as a negative control to ensure the measured activity is indeed from thrombin.

Quantitative Data

| Parameter | Description | Typical Value Range (for similar substrates) |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 0.1 - 1.0 mM |

| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Dependent on enzyme concentration and activity. |

| Molar Extinction Coefficient (ε) of MNA at 405 nm | A measure of how strongly the released MNA absorbs light at 405 nm. This is crucial for converting absorbance units to molar concentration. | ~9,000 - 10,000 M-1cm-1 |

Conclusion

This compound is a highly effective and specific chromogenic substrate for the functional assessment of Activated Protein C and can also be applied to measure thrombin activity. Its use in well-defined experimental protocols allows for the accurate quantification of these key enzymes, providing valuable insights for researchers in hematology, drug development, and related scientific fields. The detailed understanding of its mechanism and the application of standardized protocols are essential for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Mechanism of Action of pGlu-Pro-Arg-MNA monoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

pGlu-Pro-Arg-MNA monoacetate is a chromogenic peptide substrate designed for the sensitive and specific measurement of serine protease activity. Its core mechanism of action lies in its targeted cleavage by specific proteases, leading to the release of a chromophoric molecule, 4-methoxy-2-naphthylamine (B556539) (MNA), which can be quantified spectrophotometrically. This guide provides a comprehensive overview of the substrate's mechanism, its primary enzymatic targets, detailed experimental protocols for its use in quantitative enzyme assays, and relevant kinetic data. The information presented is intended to equip researchers in drug discovery and diagnostics with the necessary knowledge to effectively utilize this tool in their studies.

Core Mechanism of Action

The fundamental principle behind this compound's utility as a research tool is the enzymatic hydrolysis of a specific peptide bond. The tripeptide sequence, pyroglutamyl-prolyl-arginine, mimics the natural recognition sites of several trypsin-like serine proteases.

The mechanism unfolds in a two-step process:

-

Enzymatic Recognition and Cleavage: A target protease, such as Activated Protein C (APC) or plasma kallikrein, recognizes and binds to the pGlu-Pro-Arg sequence of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the 4-methoxy-2-naphthylamine (MNA) moiety.

-

Chromophore Release and Detection: This cleavage event liberates the MNA molecule. Free MNA possesses distinct spectrophotometric properties compared to the parent substrate. The concentration of the released MNA, which is directly proportional to the enzymatic activity, can be measured by monitoring the change in absorbance at a specific wavelength.

The following diagram illustrates this enzymatic cleavage and detection process:

Primary Enzymatic Targets and Applications

pGlu-Pro-Arg-MNA is primarily utilized as a substrate for trypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to arginine residues. Key enzymes that can be assayed using this substrate include:

-

Activated Protein C (APC): A crucial anticoagulant and anti-inflammatory enzyme. Assays using pGlu-Pro-Arg-MNA are valuable for diagnosing Protein C deficiencies and for monitoring therapies that modulate its activity.[1]

-

Plasma Kallikrein: A key component of the contact activation system of coagulation and the kinin-kallikrein system, which is involved in inflammation and blood pressure regulation. This substrate can be used to measure kallikrein activity in plasma and other biological samples.[2][3][4][5]

-

Factor XIa: A serine protease in the intrinsic pathway of the coagulation cascade.[6][7][8]

Quantitative Data and Enzyme Kinetics

| Enzyme | Substrate | Km (mol/L) | kcat (s-1) | Buffer and Conditions |

| Activated Protein C (bovine, RVV activated) | S-2366 | 2 x 10-4 | 80 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl) and 4 mmol/L CaCl2 at 37°C |

| Activated Protein C (human, thrombin-thrombomodulin activated) | S-2366 | 8 x 10-4 | 160 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl) and 10 mmol/L CaCl2 at 25°C |

| Factor XIa | S-2366 | 4 x 10-4 | 1000 | 0.1 mol/L Phosphate buffer, pH 7.6, I 0.15 mol/L (NaCl) at 37°C |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | 200 - 280 | Data from a study on plasminogen activation by kallikrein, showing kcat values for a similar substrate.[9] |

Table 1: Michaelis-Menten Kinetic Parameters for S-2366 (pyroGlu-Pro-Arg-pNA). [6]

Detailed Experimental Protocols

The following protocols provide a general framework for conducting chromogenic assays using this compound. It is recommended to optimize specific parameters such as substrate concentration, enzyme concentration, and incubation time for each specific application.

General Chromogenic Assay Protocol (Endpoint Method)

This protocol is suitable for determining total enzyme activity over a fixed period.

Materials:

-

This compound

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4 - 8.0, containing 50 µM ZnCl2 or other required cofactors.[10]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA (typically around 405 nm for similar naphthylamine derivatives, though empirical determination is recommended).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute to the desired final concentration in Assay Buffer. A typical starting concentration is 2 mM.[10]

-

Prepare dilutions of the enzyme or biological sample in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a specific volume of the diluted sample (e.g., 100 µL).[10]

-

Include appropriate controls:

-

Blank: Assay Buffer without enzyme.

-

Negative Control: A sample known to be devoid of the target enzyme activity.

-

Positive Control: A known concentration of purified active enzyme.

-

-

-

Reaction Initiation:

-

Initiate the reaction by adding a specific volume of the pGlu-Pro-Arg-MNA solution to each well (e.g., 100 µL).[10]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.[2]

-

-

Reaction Termination:

-

Stop the reaction by adding a specific volume of the Stopping Reagent to each well (e.g., 50 µL).[2]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the determined wavelength for MNA.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the enzyme activity based on a standard curve generated with a known concentration of MNA or by using the molar extinction coefficient of MNA.

-

The following diagram outlines the workflow for this endpoint assay:

Kinetic Assay Protocol

This protocol is designed for determining reaction rates (Vmax) and Michaelis-Menten constants (Km).

Materials:

-

Same as for the endpoint assay, excluding the Stopping Reagent.

-

A microplate reader capable of taking kinetic readings at specified intervals.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations around the expected Km.

-

Prepare a fixed, optimized concentration of the enzyme in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme solution to each well.

-

-

Reaction Initiation and Measurement:

-

Place the plate in the pre-warmed (e.g., 37°C) microplate reader.

-

Initiate the reaction by adding the different concentrations of the substrate solution to the wells.

-

Immediately start kinetic measurements, recording the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance to the rate of product formation using a standard curve or the molar extinction coefficient of MNA.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Conclusion

This compound is a valuable tool for the quantitative analysis of specific serine protease activities. Its mechanism of action, based on enzymatic cleavage and subsequent release of a chromophore, allows for simple and sensitive spectrophotometric assays. By understanding the core principles, kinetic parameters of analogous substrates, and detailed experimental protocols outlined in this guide, researchers can effectively employ this substrate in a variety of applications, from basic enzymatic characterization to high-throughput screening in drug discovery.

References

- 1. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. coachrom.com [coachrom.com]

- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. Demonstration of kallikrein-like protease activity in nonactivated plasma of patients with Cooley's anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aniara.com [aniara.com]

- 7. quadratech.co.uk [quadratech.co.uk]

- 8. Diapharma Group, Inc. SUBSTRATE S-2366(25MGVIAL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]

- 11. endotell.ch [endotell.ch]

A Technical Guide to pGlu-Pro-Arg-MNA Monoacetate: A Chromogenic Substrate for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of pGlu-Pro-Arg-MNA monoacetate, a crucial tool for researchers in enzymology and drug development. This document details its core chemical attributes, experimental applications, and the underlying biochemical pathways.

Core Chemical Properties

This compound is a synthetic tripeptide derivative that serves as a chromogenic substrate for specific proteases. Its chemical structure is designed to mimic the natural cleavage site of certain enzymes, enabling precise and quantifiable analysis of their activity.

| Property | Value | Citation(s) |

| Chemical Name | L-Pyroglutamyl-L-prolyl-L-arginine-4-methoxy-2-naphthylamide monoacetate | [1][2] |

| CAS Number | 2070009-26-4 | [1][3][4][5] |

| Molecular Formula | C25H36N8O9 | [1][6] |

| Molecular Weight | 592.60 g/mol | [2][3][6] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in water | |

| Storage and Stability | Store at -20°C for long-term stability. | [6] |

Mechanism of Action and Primary Application: Protein C Activity Assay

This compound is predominantly utilized as a chromogenic substrate for the determination of activated Protein C (APC) activity.[4] Protein C is a vitamin K-dependent serine protease zymogen that plays a critical role in the regulation of blood coagulation.[7]

The assay principle is based on a two-step enzymatic reaction:

-

Activation of Protein C: In the presence of a specific activator, such as Protac®, a venom-derived enzyme from Agkistrodon contortrix contortrix, Protein C is converted to its active form, activated Protein C (APC).[8]

-

Chromogenic Substrate Cleavage: APC then cleaves the this compound substrate at the arginine residue. This cleavage releases the chromophore, 4-methoxy-2-naphthylamine (B556539) (MNA). The rate of MNA release, which can be measured spectrophotometrically, is directly proportional to the activity of APC in the sample.[4][9]

This chromogenic assay offers a sensitive and specific method for quantifying Protein C activity, which is crucial for diagnosing Protein C deficiencies and monitoring anticoagulant therapies.[9]

Protein C Activation Pathway

The activation of Protein C is a key regulatory step in the coagulation cascade. The following diagram illustrates the activation of Protein C and its subsequent action on its substrate.

Experimental Protocols

While specific assay conditions may vary depending on the commercial kit and laboratory instrumentation, a general protocol for determining Protein C activity using this compound is outlined below.

Reagents and Materials

-

This compound solution

-

Protein C activator (e.g., Protac®)

-

Tris buffer (pH 7.4-8.4)

-

Patient plasma or purified Protein C standard

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for MNA.

-

Incubator or water bath at 37°C

Assay Procedure

The following diagram outlines the typical workflow for a chromogenic Protein C assay.

Detailed Steps:

-

Reagent Preparation: Prepare working solutions of the this compound substrate, Protein C activator, and reaction buffer according to the manufacturer's instructions.

-

Sample Preparation: Centrifuge whole blood to obtain platelet-poor plasma. Prepare dilutions of the plasma sample and Protein C standards.

-

Activation: In a microplate well, mix the plasma sample or standard with the Protein C activator. Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the complete activation of Protein C.

-

Substrate Addition: Initiate the chromogenic reaction by adding the this compound substrate to the wells.

-

Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the change in absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the wavelength corresponding to the maximum absorbance of the released MNA.

-

Calculation: Determine the rate of change in absorbance (ΔA/min) for each sample and standard. Construct a standard curve by plotting the ΔA/min of the standards against their known Protein C concentrations. Calculate the Protein C activity in the unknown samples by interpolating their ΔA/min values from the standard curve.

Quantitative Data

| Parameter | Symbol | Description |

| Michaelis Constant | Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the enzyme for the substrate. |

| Maximum Velocity | Vmax | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |

Specificity and Reactivity

The amino acid sequence of pGlu-Pro-Arg-MNA is designed to be relatively specific for activated Protein C. The cleavage occurs after the arginine residue, a common recognition site for trypsin-like serine proteases.[10] However, cross-reactivity with other serine proteases present in biological samples, such as thrombin, Factor Xa, plasmin, and kallikrein, may occur.[10] The specificity of the assay is enhanced by the use of a specific Protein C activator and by carefully controlling the reaction conditions. It is important to note that the substrate itself is not exclusively cleaved by APC, and its use in complex biological mixtures requires careful validation.

Conclusion

This compound is a valuable tool for the quantitative determination of Protein C activity. Its use in chromogenic assays provides a sensitive and reliable method for both clinical diagnostics and basic research. A thorough understanding of its chemical properties, the assay principles, and potential for cross-reactivity is essential for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers and professionals working in the fields of hematology, enzymology, and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pGlu-Pro-Arg-MNA (monoacetate) - MedChem Express [bioscience.co.uk]

- 4. This compound | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. This compound - 上海柯维化学技术有限公司 [kewelchem.com]

- 7. Performance of Chromogenic Protein C (PC) Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast functional protein C assay using Protac, a novel protein C activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

pGlu-Pro-Arg-MNA Monoacetate: A Chromogenic Substrate for Protease Activity an In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

pGlu-Pro-Arg-MNA monoacetate is a synthetic chromogenic substrate designed for the sensitive and specific measurement of certain serine protease activities. This tripeptide, consisting of pyroglutamic acid, proline, and arginine, is linked to a 7-amino-4-methylcoumarin (B1665955) (MNA) group. Upon enzymatic cleavage of the amide bond between the arginine residue and the MNA moiety, the highly fluorescent 7-amino-4-methylcoumarin (also known as AMC) is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme kinetics, screen for inhibitors, and characterize protease function. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols, and insights into the relevant biological signaling pathways.

Core Properties of this compound and its Fluorophore

The utility of this compound as a chromogenic substrate is primarily due to the spectral properties of the released 7-amino-4-methylcoumarin (AMC) fluorophore.

| Property | Value | Reference |

| Substrate Molecular Formula | C25H36N8O9 | [1] |

| Substrate Molecular Weight | 592.60 g/mol | [1] |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [2][3] |

| AMC Excitation Wavelength | ~340-380 nm | [2][4] |

| AMC Emission Wavelength | ~440-460 nm | [2][4] |

| Appearance | Solid | [5] |

| Storage | Store at -20°C | [6] |

Enzymatic Reaction and Detection Principle

The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the substrate, leading to the release of the fluorescent AMC molecule. In its conjugated form within the peptide, the fluorescence of AMC is quenched. Proteolytic cleavage at the C-terminal side of the arginine residue liberates free AMC, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity.

Key Enzymes Assayed with pGlu-Pro-Arg-MNA

The pGlu-Pro-Arg sequence is recognized by several trypsin-like serine proteases. This substrate is particularly useful for assaying the activity of:

-

Activated Protein C (APC): A crucial anticoagulant and anti-inflammatory enzyme.

-

Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure, inflammation, and coagulation.

-

Urokinase (uPA): A key component of the fibrinolytic system, responsible for breaking down blood clots.

-

Plasmin: The main enzyme of the fibrinolytic system.

-

Thrombin: A central enzyme in the coagulation cascade.

While this substrate can be cleaved by these enzymes, specific kinetic parameters such as Km and Vmax for this compound are not widely available in the public domain and should be determined empirically for each specific enzyme and assay condition.

Experimental Protocols

The following provides a generalized, adaptable protocol for a fluorometric assay using this compound. It is essential to optimize the specific concentrations of the enzyme and substrate, as well as the buffer conditions, for each particular application.

Materials Required:

-

This compound

-

Purified enzyme of interest (e.g., Activated Protein C, Kallikrein)

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing relevant cofactors like Ca2+ if necessary)

-

DMSO (for preparing the substrate stock solution)

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation and emission filters for AMC

Stock Solution Preparation:

-

Substrate Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Mix thoroughly until fully dissolved. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

General Assay Procedure:

-

Prepare Working Solutions:

-

Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration is typically at or near the Km value for the enzyme, which should be determined experimentally. A common starting point is a final concentration in the range of 10-100 µM.

-

-

Assay Setup (96-well plate):

-

Blank Wells: Add assay buffer only.

-

Substrate Control Wells: Add the substrate working solution and assay buffer (no enzyme).

-

Enzyme Wells: Add the enzyme working solution.

-

-

Initiate the Reaction: Add the substrate working solution to the enzyme wells to start the reaction. The total volume in each well should be consistent (e.g., 100 µL).

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Excitation Wavelength: 350-380 nm

-

Emission Wavelength: 440-460 nm

-

Kinetic Measurement: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate control wells) from the values obtained for the enzyme wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope of the line, RFU/min).

-

To convert the reaction velocity to molar terms (e.g., moles/min), a standard curve can be generated using known concentrations of free AMC.

Relevant Signaling Pathways

The enzymes that cleave pGlu-Pro-Arg-MNA are involved in critical physiological and pathological signaling pathways. Understanding these pathways is essential for interpreting the results of enzyme activity assays and for the development of targeted therapeutics.

Activated Protein C (APC) Signaling Pathway

Activated Protein C is a serine protease with both anticoagulant and cytoprotective functions.[7][8] Its signaling is initiated by binding to the endothelial cell protein C receptor (EPCR).[8] The APC/EPCR complex can then cleave and activate Protease-Activated Receptor 1 (PAR1), leading to various downstream effects that are distinct from PAR1 activation by thrombin.[1][9] This biased signaling is thought to be responsible for APC's anti-inflammatory and anti-apoptotic effects.[10]

Kallikrein-Kinin System

The Kallikrein-Kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain.[11] Plasma prekallikrein is converted to the active enzyme kallikrein, which then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[12][13] Bradykinin exerts its effects by binding to B1 and B2 receptors on various cell types.[12]

Urokinase Plasminogen Activator (uPA) Signaling

Urokinase is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[14] Plasmin, in turn, is a broad-spectrum protease that degrades fibrin (B1330869) clots and also activates matrix metalloproteinases (MMPs), contributing to tissue remodeling and cell migration.[15] uPA initiates its signaling cascade by binding to its cellular receptor, uPAR.[16][17]

Thrombin and the Coagulation Cascade

Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade.[18][19] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[20] Thrombin also amplifies its own production by activating other coagulation factors and platelets.[21]

Conclusion

References

- 1. ahajournals.org [ahajournals.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE PROTEIN C PATHWAY AND PATHOLOGICAL PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 12. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. apexbt.com [apexbt.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thrombin - Wikipedia [en.wikipedia.org]

- 19. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 21. assaygenie.com [assaygenie.com]

The Discovery and Application of pGlu-Pro-Arg-MNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate pGlu-Pro-Arg-MNA, its history, and its application in the study of the protein C anticoagulant pathway. Designed for researchers, scientists, and drug development professionals, this document details the discovery of related chromogenic and fluorogenic substrates, experimental protocols for their use, and the signaling pathways they help to elucidate.

Introduction: The Role of Protein C and the Need for Sensitive Assays

The protein C pathway is a critical component of the body's natural anticoagulant system, playing a vital role in regulating blood coagulation and inflammation.[1][2][3][4] Protein C, a vitamin K-dependent zymogen, is converted to its active form, activated protein C (APC), by the thrombin-thrombomodulin complex on the surface of endothelial cells.[1][2][3][4] APC then acts to downregulate further thrombin generation by proteolytically inactivating coagulation cofactors Va and VIIIa.[1][2][3][4] Deficiencies in protein C can lead to an increased risk of thrombotic events.

The development of synthetic substrates has been instrumental in allowing researchers to study the activity of APC and diagnose protein C deficiencies. These substrates are short peptides that mimic the natural cleavage site of APC, linked to a reporter molecule that produces a detectable signal upon cleavage. pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive measurement of APC activity.

History and Discovery: From Chromogenic to Fluorogenic Substrates

The development of synthetic substrates for proteases began in the 1970s with the introduction of chromogenic substrates.[5] These early substrates utilized a chromophore, typically p-nitroaniline (pNA), which, when cleaved from the peptide, produces a yellow color that can be measured by a spectrophotometer.

A key milestone in the development of substrates for activated protein C was the synthesis of pGlu-Pro-Arg-pNA, also known as S-2366.[5] This substrate proved to be highly specific for APC and became a widely used tool for both research and clinical diagnostics.[5]

The quest for greater sensitivity in enzyme assays led to the development of fluorogenic substrates. These substrates replace the chromophore with a fluorophore, a molecule that emits light upon excitation. A commonly used fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). When attached to the peptide, the fluorescence of AMC is quenched. Upon cleavage by the target enzyme, free AMC is released, resulting in a significant increase in fluorescence that can be measured with a fluorometer. This fluorescence-based detection offers a significant increase in sensitivity compared to colorimetric methods.

Quantitative Data

The following tables summarize key quantitative data for chromogenic and fluorogenic substrates used in activated protein C assays. It is important to note that specific kinetic parameters for pGlu-Pro-Arg-MNA are not widely published. The data for the chemically similar chromogenic substrate S-2366 (pGlu-Pro-Arg-pNA) is provided for reference.

Table 1: Physicochemical Properties of pGlu-Pro-Arg-MNA and S-2366

| Property | pGlu-Pro-Arg-MNA | pGlu-Pro-Arg-pNA (S-2366) |

| Molecular Formula | C23H32N8O7 | C21H30N8O6 |

| Molecular Weight | 532.55 g/mol | 490.5 g/mol |

| Reporter Group | 7-amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |

| Detection Method | Fluorometric | Colorimetric (Photometric) |

| Excitation Wavelength | ~380 nm | Not Applicable |

| Emission Wavelength | ~460 nm | Not Applicable |

| Absorbance Wavelength | Not Applicable | 405 nm |

Table 2: Kinetic Parameters of Activated Protein C with a Chromogenic Substrate (S-2366)

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | ~0.2 mM | Tris buffer, pH 8.4, 37°C |

| Catalytic Rate Constant (kcat) | ~25 s-1 | Tris buffer, pH 8.4, 37°C |

Note: This data is for the chromogenic substrate S-2366 and should be considered as an approximation for the fluorogenic substrate pGlu-Pro-Arg-MNA. Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

The following is a detailed, generalized protocol for the determination of protein C activity in plasma using a fluorogenic substrate like pGlu-Pro-Arg-MNA.

Principle

Protein C in the plasma sample is activated by a specific enzyme from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commonly known as Protac®.[1] The resulting activated protein C (APC) then cleaves the fluorogenic substrate, pGlu-Pro-Arg-MNA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the amount of protein C activity in the sample.

Reagents and Materials

-

Tris Buffer: 50 mM Tris-HCl, pH 8.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA).

-

Protein C Activator: Protac® reconstituted according to the manufacturer's instructions.

-

Fluorogenic Substrate: pGlu-Pro-Arg-MNA stock solution (e.g., 10 mM in DMSO), diluted to a working concentration (e.g., 1 mM) in Tris buffer.

-

Standard Plasma: Calibrated normal human plasma with a known protein C activity.

-

Patient Plasma: Platelet-poor plasma collected in 3.2% sodium citrate.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

Assay Procedure

-

Preparation of Standard Curve: Prepare a series of dilutions of the standard plasma in Tris buffer to generate a standard curve (e.g., 100%, 50%, 25%, 12.5%, 0% protein C activity).

-

Sample Preparation: Dilute the patient plasma samples in Tris buffer (e.g., 1:10 dilution).

-

Activation Step:

-

Add 20 µL of each standard dilution and diluted patient plasma to separate wells of the 96-well microplate.

-

Add 20 µL of the Protein C Activator (Protac®) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the activation of protein C.

-

-

Substrate Addition and Measurement:

-

Add 20 µL of the pGlu-Pro-Arg-MNA working solution to each well to initiate the reaction.

-

Immediately place the microplate in the fluorescence microplate reader.

-

Measure the rate of fluorescence increase (kinetic mode) at 37°C for a set period (e.g., 10 minutes), with readings taken every 30 seconds. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute) for each standard and patient sample.

-

Plot the rate of reaction for the standards against their corresponding protein C activity to generate a standard curve.

-

Determine the protein C activity of the patient samples by interpolating their reaction rates from the standard curve.

-

Signaling Pathways and Experimental Workflows

The primary utility of pGlu-Pro-Arg-MNA is in quantifying the enzymatic activity of activated protein C, which is a key effector in the protein C anticoagulant pathway.

The experimental workflow for a typical protein C activity assay using pGlu-Pro-Arg-MNA is a multi-step process designed for accuracy and reproducibility.

Conclusion

pGlu-Pro-Arg-MNA represents a valuable tool for researchers in the fields of hemostasis, thrombosis, and drug development. Its fluorogenic nature provides a highly sensitive method for the quantification of activated protein C activity. While the specific historical details of its initial synthesis are not as well-documented as its chromogenic predecessor, S-2366, its utility in the laboratory is clear. The detailed experimental protocol and pathway diagrams provided in this guide serve as a comprehensive resource for the effective application of this important research tool. Further research to establish and publish the precise kinetic parameters of pGlu-Pro-Arg-MNA with activated protein C would be a valuable contribution to the field.

References

- 1. Protein C Assays [practical-haemostasis.com]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the protein C anticoagulant and antiinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to pGlu-Pro-Arg-MNA Monoacetate for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic substrate, pGlu-Pro-Arg-MNA monoacetate, for use in enzyme kinetics studies. It details the substrate's properties, the enzymes it interacts with, and methodologies for its application in assays for Activated Protein C (APC) and plasma kallikrein.

Introduction to this compound

Pyrrolidoneglutamyl-Prolyl-Arginyl-7-amino-4-methylcoumarin monoacetate (this compound) is a synthetic chromogenic and fluorogenic substrate designed for the sensitive and specific measurement of serine protease activity. Its chemical structure, featuring a peptide sequence recognized by specific enzymes, is linked to a reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the amide bond between the arginine residue and AMC releases the fluorophore, which can be quantified to determine enzyme activity.

This substrate is particularly useful for studying enzymes involved in the coagulation cascade and the kallikrein-kinin system, such as Activated Protein C (APC) and plasma kallikrein. The high specificity of the peptide sequence allows for targeted investigation of these enzymes in purified systems and complex biological samples like plasma.

Principle of the Enzymatic Assay

The fundamental principle of an enzyme kinetic assay using this compound lies in the enzymatic hydrolysis of the substrate, leading to the release of a quantifiable product. The rate of product formation is directly proportional to the enzyme's activity under specific conditions.

The enzymatic reaction can be summarized as follows:

pGlu-Pro-Arg-MNA + H₂O --(Enzyme)--> pGlu-Pro-Arg + MNA

The released 7-amino-4-methylcoumarin (MNA) is a fluorescent molecule. The rate of its formation can be monitored in real-time using a fluorometer, typically with an excitation wavelength around 380 nm and an emission wavelength around 460 nm. Alternatively, for some applications, a colorimetric signal from a similar p-nitroanilide (pNA) substrate can be measured at 405 nm.

Substrate Characteristics and Enzyme Specificity

This compound is a water-soluble, lyophilized powder. The peptide sequence, pGlu-Pro-Arg, is specifically designed to be recognized and cleaved by certain serine proteases.

Primary Target Enzymes:

-

Activated Protein C (APC): A key anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa. Assays for APC are crucial in thrombosis research and the development of anticoagulant drugs.

-

Plasma Kallikrein: A multifunctional serine protease involved in the contact activation system of coagulation, inflammation, and blood pressure regulation.

Other Potential Enzymes:

Due to the presence of an arginine residue at the P1 position, other trypsin-like serine proteases may also cleave this substrate, albeit with potentially different efficiencies. These can include thrombin, plasmin, and Factor XIa. Therefore, when working with complex biological mixtures, the specificity of the assay for the target enzyme must be ensured through the use of specific activators or inhibitors.

Quantitative Data and Kinetic Parameters

Table 1: Kinetic Parameters for the Chromogenic Substrate S-2366

| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Conditions |

| Activated Protein C (bovine, RVV activated) | 2 x 10-4 mol/L | 80 s-1 | 0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4 mmol/L CaCl₂, 37°C[1] |

| Activated Protein C (human, thrombin-thrombomodulin activated) | 8 x 10-4 mol/L | 160 s-1 | 0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C[1] |

| Factor XIa | 4 x 10-4 mol/L | 1000 s-1 | 0.1 mol/L Phosphate buffer, pH 7.6, I 0.15 mol/L (NaCl), 37°C[1] |

| Factor XIa | 5.6 x 10-4 mol/L | 350 s-1 | 0.09 mol/L Tris, pH 8.3, 0.09 mol/L NaCl, 1 mg/mL BSA, room temperature[1] |

It is crucial for researchers to empirically determine the Km and Vmax for this compound with their specific enzyme and assay conditions.

Experimental Protocols

The following are detailed methodologies for performing enzyme kinetic assays using this compound. These protocols are based on established methods for similar chromogenic substrates and should be optimized for specific experimental needs.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water to a concentration of 10 mM. Store in aliquots at -20°C, protected from light. The substance is hygroscopic and should be stored dry prior to reconstitution.[1]

-

Enzyme Solutions: Prepare stock solutions of purified Activated Protein C or plasma kallikrein in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to achieve a linear reaction rate.

-

APC Activator (for plasma samples): A specific snake venom activator, such as Protac®, is commonly used to activate endogenous Protein C in plasma samples.[2] Reconstitute according to the manufacturer's instructions.

-

Reaction Stop Solution: 2% (v/v) Citric Acid or 50% (v/v) Acetic Acid. This is particularly useful for endpoint assays.

Assay for Purified Activated Protein C

This protocol is designed for a 96-well plate format and kinetic measurement.

-

Prepare the Reaction Mixture: In each well, add the following in order:

-

Assay Buffer (to a final volume of 200 µL)

-

This compound (to a final concentration of 0.1 - 1 mM, to be optimized around the Km)

-

-

Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the Reaction: Add the Activated Protein C solution to each well to initiate the reaction.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Assay for Protein C Activity in Plasma

This protocol involves the activation of endogenous Protein C prior to substrate addition.

-

Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.

-

Activation Step: In a microcentrifuge tube or 96-well plate, mix:

-

Plasma sample (e.g., 10 µL)

-

APC Activator (e.g., Protac®) solution

-

Assay Buffer

-

-

Incubate: Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of Protein C.

-

Substrate Addition: Add this compound to a final concentration optimized for the assay.

-

Kinetic Measurement: Immediately transfer the plate to a fluorometer and measure the rate of fluorescence increase as described in section 5.2.4.

-

Endpoint Measurement (Alternative): After a fixed incubation time with the substrate (e.g., 10 minutes), stop the reaction by adding the Reaction Stop Solution. Measure the total fluorescence.

-

Standard Curve: A standard curve should be prepared using a reference plasma with known Protein C activity.

Assay for Purified Plasma Kallikrein

This protocol is similar to the one for purified APC.

-

Prepare the Reaction Mixture: In each well, add the following in order:

-

Assay Buffer (to a final volume of 200 µL)

-

This compound (to a final concentration of 0.1 - 1 mM)

-

-

Pre-incubate: Equilibrate the plate at 37°C for 5 minutes.

-

Initiate the Reaction: Add the plasma kallikrein solution to each well.

-

Measure Fluorescence: Monitor the increase in fluorescence over time as described in section 5.2.4.

-

Data Analysis: Calculate the initial reaction velocity.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner.

Table 2: Example Data Table for Enzyme Kinetics

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) |

| ... | ... |

| ... | ... |

| ... | ... |

From this data, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. The catalytic rate constant (kcat) can then be calculated if the enzyme concentration is known (Vmax = kcat * [E]).

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA.

Experimental Workflow for Purified Enzyme Assay

Caption: Workflow for purified enzyme kinetics.

Experimental Workflow for Plasma Protein C Activity Assay

Caption: Workflow for plasma Protein C assay.

Activated Protein C Signaling Pathway (Simplified)

Caption: Simplified APC anticoagulant pathway.

References

Navigating Anticoagulation: A Technical Guide to the Biological Pathways of pGlu-Pro-Arg-MNA monoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological pathways involving the chromogenic substrate, pGlu-Pro-Arg-MNA monoacetate. Primarily utilized as a tool in hemostasis research, this synthetic peptide plays a crucial role in the photometric measurement of Activated Protein C (APC) activity, a central regulator of the anticoagulant Protein C pathway. This document provides a detailed overview of the underlying biochemical reactions, comprehensive experimental protocols for APC activity assays, and a summary of the relevant enzymatic kinetics, offering a valuable resource for professionals in thrombosis research and drug development.

The Protein C Anticoagulant Pathway: A Central Role for this compound

The Protein C pathway is a critical physiological mechanism that prevents excessive blood clot formation (thrombosis). This pathway is initiated when thrombin, a key procoagulant enzyme, binds to thrombomodulin on the surface of endothelial cells. This binding alters thrombin's substrate specificity, transforming it into a potent activator of Protein C.

Activated Protein C, a serine protease, then acts to downregulate the coagulation cascade by proteolytically inactivating two key coagulation cofactors, Factor Va and Factor VIIIa. This inactivation significantly reduces the rate of thrombin generation, thereby exerting a powerful anticoagulant effect.

The synthetic substrate, this compound, is designed to mimic the natural cleavage site of Activated Protein C. When introduced into a sample containing APC, the enzyme cleaves the bond between arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (MNA) group. The release of free MNA, a fluorogenic molecule, results in a measurable change in absorbance or fluorescence, which is directly proportional to the enzymatic activity of APC in the sample.

Below is a diagram illustrating the core Protein C anticoagulant pathway and the role of this compound in its measurement.

Quantitative Data: Enzymatic Kinetics

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Activated Protein C (human, thrombin-thrombomodulin activated) | pGlu-Pro-Arg-pNA (S-2366) | 800 | 160 | [1] |

| Activated Protein C (bovine, RVV activated) | pGlu-Pro-Arg-pNA (S-2366) | 200 | 80 | [1] |

| Plasma Kallikrein (human) | H-D-Pro-Phe-Arg-pNA | - | 200 - 280 | [2] |

Experimental Protocols

Measurement of Activated Protein C Activity using a Chromogenic Substrate

This protocol outlines the key steps for determining the activity of Activated Protein C in a purified system or in plasma using a chromogenic substrate like this compound.

Principle:

Protein C in the sample is first activated to APC using a specific enzyme activator, commonly derived from snake venom (e.g., Protac® from Agkistrodon contortrix contortrix). The resulting APC then cleaves the chromogenic substrate, releasing a colored or fluorescent compound (MNA). The rate of color/fluorescence development is measured and is proportional to the APC activity.

Materials:

-

Spectrophotometer or Fluorometer: Capable of reading absorbance at 405 nm for pNA substrates or appropriate excitation/emission wavelengths for MNA substrates.

-

Water bath or incubator: Maintained at 37°C.

-

Test tubes or microplate.

-

Pipettes.

-

Buffer: Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.3) containing NaCl and CaCl2.

-

Protein C Activator: e.g., Protac®.

-

Chromogenic Substrate: this compound solution.

-

Stop Solution: e.g., 2% citric acid or 50% acetic acid.

-

Sample: Purified Activated Protein C or citrated plasma.

Procedure:

-

Sample Preparation: If using plasma, it should be platelet-poor and may require dilution in the assay buffer.

-

Activation of Protein C:

-

Pre-warm the sample and Protein C activator to 37°C.

-

In a test tube or microplate well, mix the sample with the Protein C activator.

-

Incubate the mixture for a defined period (e.g., 3-5 minutes) at 37°C to allow for the complete activation of Protein C to APC.

-

-

Chromogenic Reaction:

-

Pre-warm the chromogenic substrate solution to 37°C.

-

Add the chromogenic substrate to the sample mixture to initiate the reaction.

-

-

Measurement:

-

Kinetic Method: Continuously measure the change in absorbance or fluorescence over a set period. The rate of change is proportional to the APC activity.

-

Endpoint Method: After a specific incubation time (e.g., 5-10 minutes), add a stop solution to terminate the reaction. Measure the final absorbance or fluorescence.

-

-

Calculation: Determine the APC activity by comparing the rate of reaction or the final absorbance/fluorescence to a standard curve prepared using known concentrations of Activated Protein C.

Below is a workflow diagram for the experimental protocol.

Interaction with Other Proteases: Kallikrein and Urokinase

While this compound is a highly specific substrate for Activated Protein C, its interaction with other serine proteases involved in hemostasis, such as plasma kallikrein and urokinase, is of interest for understanding its specificity.

-

Plasma Kallikrein: This enzyme is involved in the contact activation pathway of coagulation and the kinin-kallikrein system. While some chromogenic substrates for kallikrein share a C-terminal arginine, the P2 and P3 positions are critical for specificity. For instance, the substrate H-D-Pro-Phe-Arg-pNA is often used for kallikrein assays.[2] The pGlu-Pro-Arg sequence is not the preferred substrate for plasma kallikrein.

-

Urokinase: A key enzyme in the fibrinolytic system, urokinase (urokinase-type plasminogen activator, uPA) also cleaves at arginine residues. However, commercially available chromogenic assays for urokinase typically utilize different peptide sequences, indicating that pGlu-Pro-Arg is not an optimal substrate.

The high specificity of this compound for Activated Protein C is a key attribute that makes it a valuable tool for specifically measuring the activity of this crucial anticoagulant enzyme.

Conclusion

This compound serves as a cornerstone for the functional assessment of the Protein C anticoagulant pathway. Its high specificity for Activated Protein C allows for reliable and reproducible measurement of its enzymatic activity. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of the biological context, quantitative kinetic parameters, and a detailed experimental framework for utilizing this important chromogenic substrate in the study of hemostasis and thrombosis. The provided diagrams and data tables offer a quick and comprehensive reference for laboratory applications.

References

Understanding the fluorescence of MNA in assays.

An In-depth Technical Guide to the Fluorescence of MUNANA in Neuraminidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "MNA" can refer to several distinct entities in biomedical research. This guide focuses on the most common application in fluorescence-based assays within drug development: MUNANA , the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid. Its utility is central to the enzymatic assays for neuraminidase, a key target in antiviral drug discovery, particularly for the influenza virus. This document will provide a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the use of MUNANA in these critical assays.

Core Principle: Enzymatic Activation of a Fluorophore

The fluorescence observed in MUNANA-based assays is not inherent to the MUNANA molecule itself. Instead, MUNANA serves as a non-fluorescent substrate for the enzyme neuraminidase (also known as sialidase). Neuraminidase, a critical enzyme for the proliferation of many viruses like influenza, functions by cleaving terminal sialic acid residues from glycoproteins.[1] In this assay, neuraminidase cleaves the glycosidic bond in MUNANA, releasing two products: N-acetylneuraminic acid (sialic acid) and the highly fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU).[1][2] The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity of neuraminidase. Consequently, a reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme, a foundational principle for screening antiviral drug candidates.[1]

Mechanism of Fluorescence Generation

The core of the assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making the assay highly sensitive.[1]

Caption: Enzymatic cleavage of MUNANA by neuraminidase to produce the fluorescent 4-MU.

Quantitative Data

The quantitative aspects of the MUNANA assay are centered on the fluorescence properties of its product, 4-methylumbelliferone (4-MU), and the performance of the assay in determining inhibitor potency.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~365 nm | Optimal wavelength for exciting the 4-methylumbelliferone product.[1] |

| Emission Wavelength (λem) | ~450 nm | Peak fluorescence emission of 4-methylumbelliferone.[1] |

| Assay Format | 96-well or 384-well plates | Amenable to high-throughput screening (HTS) for drug discovery.[3][4] |

| Readout | Endpoint or Kinetic | The fluorescence signal is stable for hours, allowing for either measurement type.[3] |

Experimental Protocols

Below are generalized protocols for conducting neuraminidase activity and inhibition assays using MUNANA. Specific concentrations and incubation times may need to be optimized depending on the virus strain and enzyme concentration.

Neuraminidase Activity Assay

This protocol is used to determine the optimal dilution of a virus sample for use in the inhibition assay.

Caption: Workflow for the neuraminidase activity assay.

Methodology:

-

Prepare Virus Dilutions: Create a series of dilutions of the virus stock in assay buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl2, pH 6.5).[2]

-

Plate Virus: Add the virus dilutions to the wells of a black, flat-bottom 96-well plate.[4] Include wells with buffer only as a negative control.

-

Initiate Reaction: Add a working solution of MUNANA (e.g., 200 µM) to all wells to start the enzymatic reaction.[1][2]

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing 40% ethanol).[4]

-

Measure Fluorescence: Read the plate in a fluorescence microplate reader with excitation at ~365 nm and emission at ~450 nm.[1]

-

Analyze Data: Plot fluorescence intensity against virus dilution to determine the dilution that yields a signal in the linear range of the assay, which will be used for the inhibition assay.

Neuraminidase Inhibition Assay

This protocol is used to determine the potency (e.g., IC50) of an inhibitor.

Caption: Workflow for the neuraminidase inhibition assay.

Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., Oseltamivir (B103847), Zanamivir) in the assay buffer.[3]

-

Plate Inhibitor and Virus: Add the inhibitor dilutions to the wells of a 96-well plate. Add the pre-determined optimal dilution of the virus to these wells. Include control wells for 100% activity (virus, no inhibitor) and 0% activity (no virus).

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the MUNANA substrate solution to all wells.[1]

-

Incubate: Incubate the plate at 37°C.

-

Stop Reaction: Add the stop solution.

-

Measure Fluorescence: Read the fluorescence at ~365 nm excitation and ~450 nm emission.[1]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[1]

Applications in Drug Development

The MUNANA-based fluorescence assay is a cornerstone of influenza antiviral drug development for several reasons:

-

High-Throughput Screening (HTS): The assay's simplicity, robustness, and plate-based format make it ideal for screening large libraries of chemical compounds to identify novel neuraminidase inhibitors.[1][3]

-

Antiviral Susceptibility Testing: It is widely used by public health and research laboratories to monitor the susceptibility of circulating influenza virus strains to approved neuraminidase inhibitors like oseltamivir and zanamivir.[3][4] This is crucial for detecting the emergence of drug-resistant strains.[3]

-

Standardization: Kits and protocols based on MUNANA, such as the NA-Fluor™ Influenza Neuraminidase Assay, provide standardization and reproducibility, allowing for direct comparison of data across different laboratories.[3][4]

Conclusion

The fluorescence of 4-methylumbelliferone, generated by the enzymatic cleavage of the MUNANA substrate, provides a sensitive and reliable method for quantifying neuraminidase activity. This assay is an indispensable tool in the field of drug development, particularly for the discovery and surveillance of antiviral agents targeting the influenza virus. Its adaptability to high-throughput formats ensures its continued relevance in the ongoing search for new and effective therapeutics.

References

A Technical Guide to pGlu-Pro-Arg-MNA monoacetate (CAS: 2070009-26-4) for Researchers and Drug Development Professionals

An in-depth examination of the biochemical properties, mechanism of action, and applications of the synthetic substrate, pGlu-Pro-Arg-MNA monoacetate, in enzymatic assays.

Introduction

This compound is a synthetic tripeptide derivative that serves as a valuable tool in the fields of biochemistry, hematology, and drug discovery.[1][2] Its specific amino acid sequence, pyroglutamyl-prolyl-arginine, is designed to be a target for specific serine proteases, most notably Thrombin and Activated Protein C (APC).[1][3] The covalent attachment of a 4-methoxy-2-naphthylamine (B556539) (MNA) group allows for the sensitive detection of enzymatic activity.[1] Upon cleavage of the amide bond between arginine and MNA, the liberated naphthylamine derivative can be quantified, providing a direct measure of enzyme activity. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in research and drug development.

Biochemical Properties and Data

| Property | Value | Reference |

| CAS Number | 2070009-26-4 | [2] |

| Molecular Formula | C25H36N8O9 | [2] |

| Molecular Weight | 592.6 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water | [4] |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action: A Dual-Detection Substrate

The utility of this compound lies in its function as a release-based reporter substrate. The peptide sequence is recognized by the active site of target proteases, such as thrombin and activated Protein C. The enzyme catalyzes the hydrolysis of the peptide bond between the C-terminal arginine residue and the 4-methoxy-2-naphthylamine (MNA) moiety.

This enzymatic cleavage is the key to the detection method. The intact substrate is largely non-fluorescent. However, the released MNA is a fluorophore, and its appearance can be monitored using a fluorometer. Although often referred to as a "chromogenic" substrate in vendor literature, the MNA leaving group is inherently fluorescent.[1] This dual-potential allows for either colorimetric or the more sensitive fluorometric detection of enzymatic activity.

Caption: Enzymatic cleavage of pGlu-Pro-Arg-MNA by target proteases.

Applications in Research and Drug Discovery

The primary application of this compound is in the quantitative determination of the enzymatic activity of thrombin and activated Protein C. This is crucial in a variety of research and clinical contexts.

-

Antithrombin III Activity Assays: This substrate can be used to measure the activity of antithrombin III, a key inhibitor of thrombin in the blood.

-

Protein C Activity Assays: It is employed in photometric and fluorometric methods to determine the activity of Protein C, a vital anticoagulant.[1][6][7] This is particularly relevant in the diagnosis and study of Protein C deficiencies.[1]

-

Drug Discovery: The substrate is a valuable tool for high-throughput screening of potential inhibitors or activators of thrombin and activated Protein C.

Experimental Protocols

The following are generalized protocols for the use of this compound in enzymatic assays. It is recommended to optimize the specific concentrations of enzyme and substrate, as well as buffer conditions, for each specific application.

Fluorometric Assay for Protease Activity

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, deionized water. Store at -20°C in aliquots.

-

Enzyme Solution: Dilute the target enzyme (e.g., thrombin or activated Protein C) to the desired concentration in the assay buffer immediately before use.

2. Assay Procedure:

-

To each well of a black, clear-bottom 96-well plate, add 50 µL of the enzyme solution at various concentrations.

-

Include a "no enzyme" control well containing 50 µL of assay buffer.

-

Initiate the reaction by adding 50 µL of a working solution of the substrate (e.g., 200 µM in assay buffer) to each well. The final substrate concentration will be 100 µM.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.

3. Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate, and calculate the IC₅₀ value.

Caption: General workflow for an enzyme activity assay.

Signaling Pathways

This compound is a substrate for key enzymes in the coagulation cascade. Understanding these pathways is essential for interpreting assay results.

The Protein C Anticoagulant Pathway

Protein C is a vitamin K-dependent zymogen that is activated to APC by the thrombin-thrombomodulin complex on the surface of endothelial cells.[8][9][10] APC, with its cofactor Protein S, then inactivates Factors Va and VIIIa, thereby downregulating thrombin generation and acting as a potent anticoagulant.[8][11][12] Assays using pGlu-Pro-Arg-MNA can quantify the activity of this crucial regulatory enzyme.

Caption: The Protein C anticoagulant pathway.

Conclusion

This compound is a versatile and sensitive substrate for the measurement of thrombin and activated Protein C activity. Its utility in both photometric and fluorometric assays makes it a valuable tool for basic research, clinical diagnostics, and drug discovery. The detailed understanding of its mechanism of action and the signaling pathways in which its target enzymes operate is crucial for the accurate interpretation of experimental results. This guide provides a foundational understanding for researchers and professionals working with this important biochemical reagent.

References

- 1. This compound | CAS#:2070009-26-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pGlu-Pro-Arg-MNA (monoacetate) - MedChem Express [bioscience.co.uk]

- 6. pGlu-Pro-Arg-MNA | CAS#:130835-45-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The role of protein C in blood coagulation [scpcd.com]

- 9. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 10. ahajournals.org [ahajournals.org]

- 11. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. teachmephysiology.com [teachmephysiology.com]

Methodological & Application

Application Notes and Protocols for pGlu-Pro-Arg-MNA Monoacetate Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pGlu-Pro-Arg-MNA (pyroglutamyl-prolyl-arginine-7-amino-4-methylcoumarin) monoacetate, a chromogenic substrate for the photometric determination of enzyme activity. This substrate is particularly useful for assays involving proteases such as plasma kallikrein and activated protein C.

Principle of the Assay

The pGlu-Pro-Arg-MNA monoacetate assay is based on the enzymatic hydrolysis of the peptide substrate by a target protease. This cleavage releases the chromogenic group, p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically by the increase in absorbance at 405 nm.[1][2]

The enzymatic reaction can be summarized as follows:

pGlu-Pro-Arg-pNA + H₂O ---(Enzyme)---> pGlu-Pro-Arg-OH + p-nitroaniline (pNA)

The released pNA has a high absorbance at 405 nm, allowing for sensitive detection of enzymatic activity. The assay can be performed as a kinetic measurement, where the change in absorbance is monitored over time, or as an endpoint assay, where the reaction is stopped after a specific time, and the final absorbance is measured.[3][4][5]

Applications

This assay protocol is applicable for the quantitative determination of the activity of several proteases, including:

-

Plasma Kallikrein: An important enzyme in the kallikrein-kinin system, involved in inflammation, blood pressure regulation, and coagulation.

-

Activated Protein C (APC): A key anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa.[6][7]

The assay can be used for routine enzyme activity measurements, inhibitor screening, and kinetic studies.

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| This compound | High purity (>95%) | Powder: -20°C to -80°C; Stock solution: -20°C (1 month) or -80°C (6 months)[6] |

| Assay Buffer | e.g., Tris-HCl buffer (50 mM, pH 7.8) containing NaCl (e.g., 150 mM) | 4°C |

| Enzyme Source | Purified enzyme or biological sample (e.g., citrated plasma) | As per sample requirements; plasma can be stored at -20°C or below.[1] |

| Activator (if required) | e.g., Protac® for Protein C[6][7], Factor XIIa for prekallikrein[8] | As per manufacturer's instructions |

| Stop Solution (for endpoint assay) | e.g., 20% Acetic Acid or 2% Citric Acid[2] | Room Temperature |